Momordin Ii (oleanolic Acid)

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

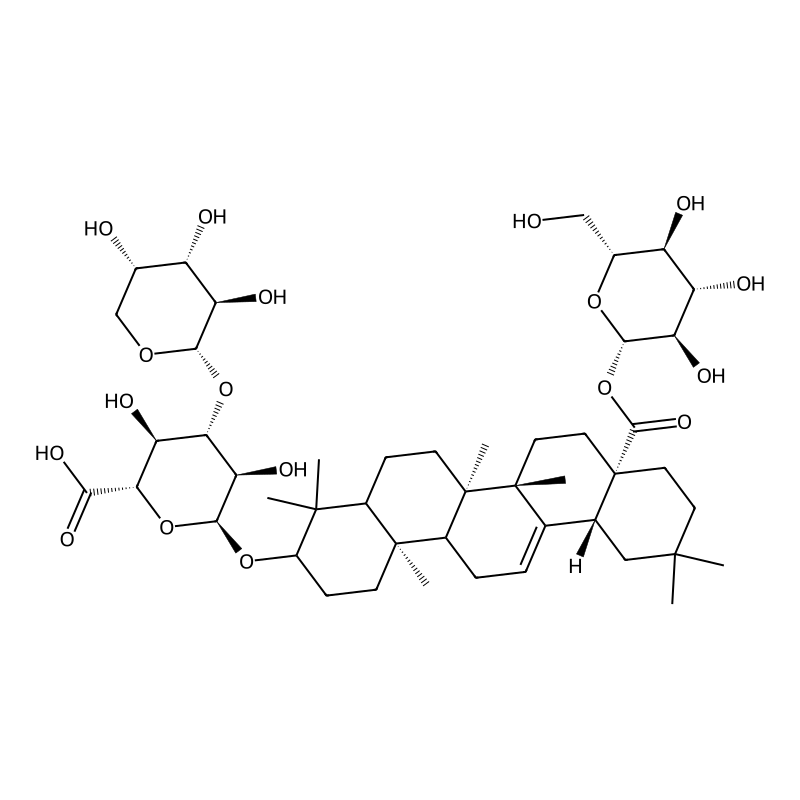

Momordin II, also known as oleanolic acid, is a naturally occurring pentacyclic triterpenoid that is widely distributed in various plants and foods. It is commonly found in species such as Olea europaea (olive), Syzygium spp., and Phytolacca americana (American pokeweed) . This compound exists either as a free acid or as an aglycone of triterpenoid saponins. Momordin II is recognized for its extensive range of biological activities and therapeutic potential, making it a subject of significant scientific interest.

Oleanolic acid exhibits various biological activities, including anti-inflammatory, anti-cancer, and hepatoprotective effects. The mechanisms for these actions are still under investigation, but some proposed mechanisms include:

- Anti-inflammatory: Oleanolic acid may suppress the production of inflammatory mediators and enzymes.

- Anti-cancer: It may induce apoptosis (programmed cell death) in cancer cells and inhibit cell proliferation.

- Hepatoprotective: Oleanolic acid might protect liver cells from damage caused by toxins or oxidative stress.

Antiviral and Antibacterial Properties

Studies suggest that Momordin II (Oleonolic Acid) may possess antiviral and antibacterial properties. Research has shown its potential effectiveness against various viruses, including herpes simplex virus type 1 (HSV-1), human cytomegalovirus (HCMV), and influenza A virus [, ]. Additionally, Momordin II (Oleonolic Acid) has exhibited antibacterial activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli [].

Anti-inflammatory and Antioxidant Properties

Momordin II (Oleonolic Acid) has also been shown to exhibit anti-inflammatory and antioxidant properties. Studies suggest it may help reduce inflammation and oxidative stress, which are implicated in various chronic diseases [, ].

Momordin II exhibits a wide array of biological activities, including:

- Antioxidant: It has been shown to enhance the antioxidant capacity in various biological systems .

- Antitumor: Research indicates that momordin II can inhibit cell proliferation in cancer cell lines, such as HepG2 liver cancer cells .

- Hepatoprotective: Studies have demonstrated its protective effects against liver damage induced by toxins like carbon tetrachloride .

- Anti-inflammatory: Momordin II inhibits cyclooxygenase-2 activity, contributing to its anti-inflammatory properties .

- Antiviral: It has shown weak anti-HIV and anti-hepatitis C virus activities in vitro .

The synthesis of momordin II can be achieved through both natural extraction from plant sources and synthetic methodologies. Natural extraction typically involves the isolation from plants like Kochiae Fructus, while synthetic routes may employ chemical transformations starting from simpler triterpenoids or sterols. The biosynthetic pathway involves key enzymes such as squalene monooxygenase and beta-amyrin synthase, which facilitate the conversion of squalene into oleanolic acid through a series of oxidation and rearrangement reactions .

Momordin II has several applications in medicine and pharmacology:

- Pharmaceutical Development: Due to its diverse biological activities, momordin II is being studied for potential use in developing new therapeutic agents for cancer, liver diseases, and inflammatory conditions .

- Nutraceuticals: It is included in dietary supplements for its health benefits, particularly its antioxidant properties.

- Cosmetic Industry: Its skin-protective effects make it a candidate for inclusion in cosmetic formulations aimed at reducing oxidative stress on the skin.

Research on the interactions of momordin II with other compounds has revealed its potential synergistic effects. For instance, studies have indicated that when combined with other natural products, momordin II can enhance their bioavailability and efficacy against various diseases. Interaction studies often focus on its modulation of signaling pathways involved in inflammation and cancer progression .

Momordin II shares structural similarities with several other triterpenoids. Here are some notable compounds for comparison:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Ursolic Acid | Pentacyclic | Known for its stronger anti-inflammatory effects |

| Betulinic Acid | Pentacyclic | Exhibits potent antiviral properties |

| Moronic Acid | Pentacyclic | Less studied but shows potential hepatoprotective effects |

| Momordin I | Glycoside | A saponin derivative of oleanolic acid with enhanced solubility |

Momordin II's uniqueness lies in its specific combination of biological activities, particularly its hepatoprotective effects and moderate anti-cancer properties compared to other triterpenoids like ursolic acid, which has more pronounced anti-inflammatory actions .

Momordin II (oleanolic acid) is a naturally occurring pentacyclic triterpenoid saponin that has been isolated from various plant sources including Hemsleya amabilis, Hemsleya macrosperma, Bupleurum chinense, and Momordica cochinchinensis [1] [2]. The structural elucidation of Momordin II has been accomplished through a combination of spectroscopic techniques, chemical degradation methods, and comparison with related compounds [10].

The molecular formula of Momordin II has been determined to be C47H74O18 with a molecular weight of 927.1 g/mol [1] [5]. This complex structure consists of an oleanane-type triterpene skeleton (oleanolic acid) with sugar moieties attached at specific positions [2]. The compound is classified as a bidesmosidic saponin, indicating the presence of two sugar chains attached to the aglycone at different positions [19].

Several methods have been employed for the structural elucidation of Momordin II, including:

| Method | Contribution to Structural Elucidation |

|---|---|

| X-ray Crystallography | Determination of absolute configuration of stereogenic centers |

| NMR Spectroscopy | Identification of carbon skeleton, functional groups, and glycosidic linkages through 1D and 2D techniques (COSY, NOESY, HMQC, HMBC, TOCSY) |

| Mass Spectrometry | Determination of molecular weight and fragmentation pattern confirming sugar sequence |

| Chemical Degradation | Identification of aglycone (oleanolic acid) and sugar components |

| Enzymatic Hydrolysis | Sequential removal of sugar units to determine glycosylation pattern |

The structural elucidation revealed that Momordin II consists of oleanolic acid as the aglycone with a β-D-glucopyranosyluronic acid moiety attached at the C-3 position and another β-D-glucopyranosyl unit linked to the C-28 carboxyl group [1] [2] [4]. Additionally, an α-L-arabinopyranosyl unit is attached to the C-3 position of the glucuronic acid [1] [4].

Stereochemistry and conformational analysis

The stereochemistry of Momordin II is complex due to the presence of multiple stereogenic centers in both the aglycone and sugar moieties [12] [14]. The oleanane skeleton of Momordin II exhibits specific stereochemical features that are characteristic of this class of triterpenoids [10] [12].

The stereochemical configuration of Momordin II has been determined through detailed spectroscopic analyses, particularly using nuclear magnetic resonance techniques [12] [14]. The relative stereochemistry can be established by comparing experimental carbon-13 tensor principal values with computed values for possible stereoisomers [12].

Key stereochemical features of Momordin II include:

| Aspect | Description |

|---|---|

| Stereogenic Centers | Multiple stereogenic centers in both aglycone and sugar moieties |

| Configuration at C-3 | 3β-OH configuration (equatorial) |

| Configuration at C-12 | Double bond between C-12 and C-13 |

| Configuration at C-13 | Part of double bond with C-12 |

| Configuration at C-17 | 17α-OH configuration |

| Configuration at C-20 | S configuration |

| Glycosidic Linkages | β-D-glucopyranosyl and α-L-arabinopyranosyl linkages |

| Conformational Features | Pentacyclic triterpenoid core with relatively rigid conformation; sugar moieties with more conformational flexibility |

The conformational analysis of Momordin II reveals that the pentacyclic triterpenoid core adopts a relatively rigid conformation due to the fused ring system [14]. The stereochemistry at various positions significantly influences the overall three-dimensional structure and biological properties of the molecule [12] [14]. Nuclear Overhauser Effect Spectroscopy (NOESY) experiments have been particularly valuable in determining spatial proximities between protons, which helps in confirming the stereochemical assignments [19].

Molecular dynamics simulations have been employed to study the conformational behavior of Momordin II and related compounds [11] [14]. These studies indicate that while the aglycone portion maintains a relatively stable conformation, the sugar moieties exhibit greater conformational flexibility [11] [14].

Physicochemical characteristics

Momordin II exhibits distinct physicochemical properties that are characteristic of triterpenoid saponins [5] [13]. These properties are important for understanding its behavior in various environments and its potential applications [5].

The physical state of Momordin II is typically described as a white to off-white powder [5] [20]. Its solubility profile is consistent with other saponins, showing good solubility in polar organic solvents but limited solubility in water [5] [6].

The key physicochemical properties of Momordin II are summarized in the following table:

| Property | Value |

|---|---|

| Physical State | Powder |

| Solubility | Soluble in DMSO, Pyridine, Methanol, Ethanol |

| Melting Point | Not Available |

| Boiling Point | 964.1±65.0 °C at 760 mmHg (predicted) |

| Density | 1.39±0.1 g/cm³ (predicted) |

The amphiphilic nature of Momordin II, resulting from the hydrophobic triterpenoid skeleton and hydrophilic sugar moieties, contributes to its surface-active properties [19]. This characteristic is common among saponins and explains their ability to form micelles and interact with biological membranes [19].

The predicted partition coefficient (LogP) of Momordin II is approximately 0.96, indicating a balance between hydrophilic and lipophilic properties [13]. This balanced amphiphilicity is important for its interactions with biological systems [13] [19].

For storage and handling, Momordin II is typically kept at low temperatures (-20°C) to maintain stability [5] [6]. The compound can be dissolved in appropriate solvents such as DMSO for experimental use, with recommended storage of stock solutions as aliquots in tightly sealed vials [5].

Spectroscopic profiles

The spectroscopic characterization of Momordin II has been extensively performed using various techniques including ultraviolet-visible (UV-Vis) spectroscopy, infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS) [15] [16] [17] [18]. These spectroscopic methods provide valuable information about the structural features and purity of the compound [15] [17].

UV-Visible Spectroscopy

Momordin II shows characteristic absorption peaks in the UV region, typically at 256-257 nm and 353-355 nm [18]. These absorption bands are primarily due to the π→π* transitions in the oleanane skeleton, particularly around the C-12/C-13 double bond [17] [18].

Infrared Spectroscopy

The IR spectrum of Momordin II exhibits several characteristic bands that correspond to specific functional groups within the molecule [17]. Key features include C-C stretching bands at approximately 1548 cm⁻¹ and 1324 cm⁻¹, C-O stretching band at around 1240 cm⁻¹, and C=C stretching at approximately 1647 cm⁻¹ [17] [22].

NMR Spectroscopy

NMR spectroscopy has been particularly valuable for the structural elucidation of Momordin II [10] [15]. Both proton (¹H) and carbon (¹³C) NMR, along with various two-dimensional techniques, have been employed to assign the complex signals arising from the triterpenoid skeleton and sugar moieties [10] [15].

Key NMR spectroscopic data for Momordin II include:

| Region/Signal | Chemical Shift (ppm) | Significance |

|---|---|---|

| Anomeric Protons | 4.5-5.5 (¹H NMR) | Indicates number and configuration of sugar units |

| Olefinic Protons | 5.2-5.4 (¹H NMR, H-12) | Characteristic of Δ12 double bond in oleanane skeleton |

| Methyl Groups | 0.8-1.2 (¹H NMR, 7 methyl groups) | Characteristic of pentacyclic triterpenoid structure |

| Oxygenated Carbons | 65-85 (¹³C NMR) | Indicates positions of hydroxyl groups and glycosidic linkages |

| Anomeric Carbons | 95-105 (¹³C NMR) | Confirms number of sugar units |

| Olefinic Carbons | 122-145 (¹³C NMR, C-12 and C-13) | Confirms position of double bond |

| Carbonyl Carbon | 175-180 (¹³C NMR, C-28) | Indicates presence of carboxylic acid or ester group |

Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), NOESY (Nuclear Overhauser Effect Spectroscopy), HMQC (Heteronuclear Multiple Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) have been instrumental in establishing the connectivity and stereochemistry of Momordin II [10] [19].

Mass Spectrometry

Mass spectrometric analysis of Momordin II typically shows a molecular ion [M-H]⁻ at m/z 926, corresponding to its molecular weight [16] [18]. The fragmentation pattern is characterized by sequential losses of sugar units (typically 162 u for hexose units), which helps in confirming the glycosylation pattern [16] [18]. The base peak often corresponds to the aglycone after the loss of all sugar moieties [16].

Structural relationships with other triterpenoid saponins

Momordin II belongs to a large family of triterpenoid saponins that share structural similarities but differ in their glycosylation patterns, oxidation states, and functional group arrangements [4] [19]. Understanding these structural relationships is important for classification and structure-activity relationship studies [19].

Triterpenoid saponins can be broadly classified into two major groups: monodesmosidic saponins, which have a single sugar chain, and bidesmosidic saponins like Momordin II, which have two sugar chains attached at different positions [19]. Within the oleanane-type triterpenoid saponins, several compounds show close structural relationships with Momordin II [4] [10].

The classification of Momordin II within the broader context of triterpenoid saponins can be summarized as follows:

| Classification Level | Classification of Momordin II |

|---|---|

| Chemical Class | Triterpenoid saponin (glycoside) |

| Skeleton Type | Oleanane-type pentacyclic triterpenoid |

| Glycosylation Pattern | Bidesmosidic saponin (sugar chains at C-3 and C-28) |

| Functional Group Pattern | Contains hydroxyl groups, carboxylic acid, and double bond |

| Biosynthetic Origin | Derived from 2,3-oxidosqualene cyclization pathway |

Several related compounds share structural similarities with Momordin II:

| Related Compound | Structural Relationship |

|---|---|

| Momordin Ic | Similar triterpenoid saponin with different glycosylation pattern |

| Momordin IIc | Triterpenoid glycoside with similar oleanane skeleton |

| Betavulgaroside I | Saponin glycoside with similar glycoepitopes |

| Oleanolic acid | Parent aglycone of Momordin II |

Momordin Ic is a closely related compound with the molecular formula C41H64O13 and a molecular weight of 764.95 g/mol [9]. It differs from Momordin II primarily in its glycosylation pattern, featuring a β-D-xylopyranosyl unit linked to the β-D-glucopyranosiduronic acid at the C-3 position of oleanolic acid [9].

Momordin IIc, also known as Quinoside D, is another related triterpenoid glycoside isolated from Bougainvillea glabra [6]. It shares the oleanane skeleton with Momordin II but differs in the specific arrangement of sugar moieties [6].

Betavulgaroside I is a saponin glycoside that contains similar glycoepitopes to those found in Momordin II [4]. The structural similarities between these compounds reflect their common biosynthetic origins and evolutionary relationships [4] [19].

Oleanolic acid serves as the parent aglycone for Momordin II and many other related saponins [9]. The addition of various sugar moieties to this basic skeleton results in the diverse array of oleanane-type triterpenoid saponins found in nature [19].

The structural diversity among these related compounds arises from variations in: